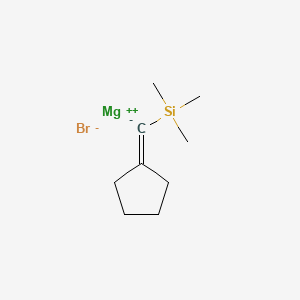
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom, a cyclopentylidene group, and a trimethylsilyl methanide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide cyclopentylidene(trimethylsilyl)methanide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr} ]
In this case, the specific reactants would be cyclopentylidene(trimethylsilyl)methane and magnesium bromide.
Industrial Production Methods
Industrial production of Grignard reagents, including magnesium bromide cyclopentylidene(trimethylsilyl)methanide, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas systems to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure complete reaction and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out under inert atmosphere to prevent side reactions with moisture or oxygen.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled Products: Resulting from coupling reactions with other organic molecules.
Aplicaciones Científicas De Investigación
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of magnesium bromide cyclopentylidene(trimethylsilyl)methanide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium atom in the compound is highly electropositive, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
Ethylmagnesium Bromide: Another variant used in organic synthesis.
Uniqueness
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide is unique due to the presence of the cyclopentylidene and trimethylsilyl groups, which can impart specific reactivity and selectivity in organic reactions. These groups can also influence the steric and electronic properties of the compound, making it suitable for specialized applications in organic synthesis.
Propiedades
Número CAS |
91657-00-0 |
|---|---|
Fórmula molecular |
C9H17BrMgSi |
Peso molecular |
257.53 g/mol |
Nombre IUPAC |
magnesium;cyclopentylidenemethyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C9H17Si.BrH.Mg/c1-10(2,3)8-9-6-4-5-7-9;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FVPIOUNGFAHOEW-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)[C-]=C1CCCC1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


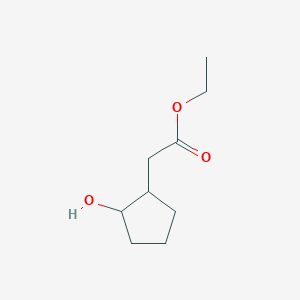
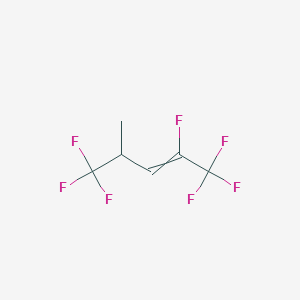
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)

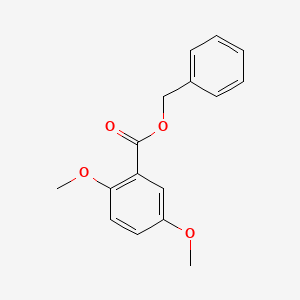
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
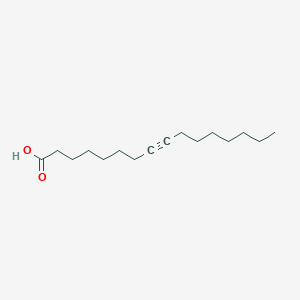
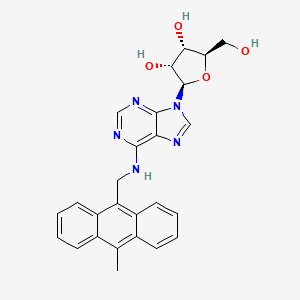
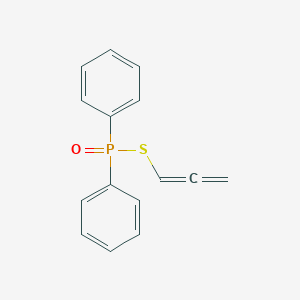
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
